4-(4-methoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-28-17-11-9-16(10-12-17)20-19-18(23-22(27)24-20)14-25(21(19)26)13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,20H,5,8,13-14H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBZDBKOSXZCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCCC4=CC=CC=C4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to a class of pyrrolopyrimidine derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a pyrrolopyrimidine core. Its molecular formula is C₁₈H₁₈N₂O₂, which contributes to its pharmacological properties.
Research indicates that pyrrolopyrimidine derivatives exhibit various biological activities, including:
- Anticancer Activity : Compounds in this class have shown potential as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in cancer progression. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit cell migration and proliferation .
- Antimicrobial Properties : Some derivatives have displayed significant antimicrobial activity against various pathogens. The presence of the methoxy group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and efficacy against bacterial strains .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related pyrrolopyrimidine compounds:
Case Studies
- Anticancer Efficacy : A study involving the MCF-7 breast cancer cell line demonstrated that the compound effectively inhibited tumor growth and induced apoptosis. Molecular docking studies indicated favorable binding interactions with EGFR and VEGFR2, suggesting a mechanism for its anticancer activity .
- Antimicrobial Activity : Research on related pyrrolopyrimidine derivatives has shown promising results against resistant bacterial strains. The compounds were tested against both Gram-positive and Gram-negative bacteria, exhibiting significant inhibitory effects at micromolar concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, physicochemical properties, and reported findings:
Structural and Electronic Effects
- Substituent Electronic Profiles: The 4-methoxyphenyl group in the target compound donates electrons via resonance, enhancing aromatic π-electron density compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ) .
Core Modifications :
Physicochemical and Spectral Comparisons
- Melting Points : Compound 4j () exhibits a high melting point (~220°C), attributed to intermolecular hydrogen bonding from its 2-hydroxyphenyl group. The target compound’s methoxy group lacks this capability, suggesting a lower melting point (hypothetical) .
- Chromatography (Rf) : The Rf value of 0.41 for 4j () reflects moderate polarity due to hydroxyl and amide groups. The target compound’s lack of hydroxyl groups may result in higher Rf values (inferred) .
- FTIR Signatures : Amide carbonyl stretches (~1680 cm⁻¹) are consistent across analogs (), while hydroxyl peaks (3640 cm⁻¹) are unique to 4j .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
